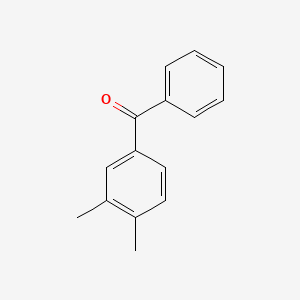

3,4-Dimethylbenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10172. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENOLWCGNVWTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180401 | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-39-3 | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2571-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylbenzophenone via Friedel-Crafts Acylation

Abstract

The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of C-C bonds, specifically for producing aryl ketones.[1][2] These ketones are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1] This technical guide provides a comprehensive overview of the synthesis of 3,4-Dimethylbenzophenone, a substituted diaryl ketone, through the Friedel-Crafts acylation of o-xylene with benzoyl chloride. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and includes visualizations of the chemical pathway and experimental workflow to support researchers in their synthetic endeavors.

General Principles and Reaction Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[3][4] The synthesis of this compound is achieved by reacting o-xylene with benzoyl chloride using a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4]

The reaction mechanism proceeds through three primary stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) interacts with the acylating agent (benzoyl chloride). This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[3][5]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the o-xylene ring acts as a nucleophile, attacking the acylium ion. This forms a non-aromatic carbocation intermediate, known as an arenium ion or sigma complex.[5] The two electron-donating methyl groups on the o-xylene ring activate it towards electrophilic attack and direct the substitution primarily to the positions ortho and para to them. In the case of o-xylene, acylation occurs predominantly at the 4-position, which is para to one methyl group and ortho to the other, leading to the desired 3,4-dimethyl isomer.

-

Rearomatization: The AlCl₄⁻ complex, formed in the initial step, acts as a base to abstract a proton from the sigma complex. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst. However, the catalyst forms a stable complex with the ketone product, necessitating the use of stoichiometric amounts and a subsequent hydrolysis step to liberate the final product.[3]

Caption: Reaction mechanism of Friedel-Crafts acylation for this compound synthesis.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

This table summarizes the key physical and chemical identifiers for the target compound.

| Property | Value |

| IUPAC Name | (3,4-dimethylphenyl)-phenylmethanone[6] |

| Molecular Formula | C₁₅H₁₄O[6] |

| Molecular Weight | 210.27 g/mol [6] |

| CAS Number | 2553-09-5 |

| Appearance | Solid (form may vary) |

| Melting Point | Data not consistently available in search results |

| Boiling Point | Data not consistently available in search results |

Table 2: Summary of Typical Reaction Parameters

This table outlines the typical conditions for the Friedel-Crafts acylation of o-xylene with benzoyl chloride, compiled from general procedures for similar reactions.

| Parameter | Typical Condition/Value | Notes |

| Aromatic Substrate | o-Xylene | --- |

| Acylating Agent | Benzoyl Chloride | Typically used in slight stoichiometric deficit or equivalence to the substrate. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Used in slight excess (1.1 - 1.3 equivalents) relative to the acylating agent.[5][7] |

| Solvent | Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂), or Nitrobenzene | Dichloromethane is common for laboratory scale due to its inertness and volatility.[7][8] |

| Temperature | 0 °C to Room Temperature | The initial addition of reagents is often performed at 0 °C to control the exothermic reaction.[7][8] The reaction may then be allowed to proceed at room temperature.[7] |

| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC) for completion.[7][8] |

| Work-up | Hydrolysis with cold HCl solution | Poured over ice and concentrated HCl to decompose the aluminum chloride-ketone complex.[7] |

| Expected Yield | 70-95% | Yields can be high but depend heavily on the purity of reagents and anhydrous conditions.[9][10] |

Experimental Protocol

The following protocol is a generalized methodology for the synthesis of this compound based on established Friedel-Crafts acylation procedures.[7][8] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and water-sensitive reagents.

Materials and Reagents

-

o-Xylene (reactant)

-

Benzoyl Chloride (reactant)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

-

Dichloromethane (CH₂Cl₂) (solvent, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

-

Ice

Procedure

-

Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.

-

In the flask, place anhydrous aluminum chloride (1.1 equivalents) and add anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

-

Addition of Reactants:

-

Cool the suspension of AlCl₃ in an ice-water bath to 0 °C with stirring.

-

Dissolve benzoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.

-

Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, dissolve o-xylene (1.0-1.2 equivalents) in anhydrous dichloromethane, add it to the dropping funnel, and add it dropwise to the reaction mixture over 30 minutes.

-

-

Reaction Execution and Monitoring:

-

Once the addition of o-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-2 hours at room temperature.

-

Monitor the progress of the reaction by TLC, eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v).

-

-

Work-up and Quenching:

-

After the reaction is complete (as indicated by TLC), cool the flask again in an ice bath.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[7] This step is highly exothermic and will release HCl gas.

-

Stir the quenched mixture until all the ice has melted and the solids have dissolved.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.[8]

-

Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

-

Final Product Characterization:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.[8]

-

Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

-

Mandatory Visualizations

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. benchchem.com [benchchem.com]

- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Friedel-Crafts Acylation [www1.udel.edu]

- 9. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

3,4-Dimethylbenzophenone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethylbenzophenone, detailing its chemical identity, physicochemical properties, and a representative synthetic protocol. The information is intended to support research and development activities where this compound is of interest.

Chemical Structure and IUPAC Name

This compound is an aromatic ketone characterized by a benzoyl group attached to a 3,4-dimethylphenyl moiety.

IUPAC Name: (3,4-dimethylphenyl)(phenyl)methanone[1]

Synonyms: Benzophenone, 3,4-dimethyl-; Methanone, (3,4-dimethylphenyl)phenyl-; Phenyl 3,4-xylyl ketone[2]

Chemical Formula: C₁₅H₁₄O[2][3][4]

CAS Number: 2571-39-3[2][3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 210.27 g/mol | [2][3][5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 45-47 °C | [2][5] |

| Boiling Point | 335-341 °C | [2] |

| Flash Point | >113 °C (>230 °F) | [2][5] |

| Purity (typical) | >98.0% (by GC) | [6] |

| InChI | 1S/C15H14O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | [2] |

| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C | [1] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of o-xylene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride.

Materials:

-

o-Xylene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

5% Sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 500 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane (DCM) in the flask. The suspension is cooled in an ice bath with continuous stirring.

-

Addition of Reactants: A solution of benzoyl chloride (1.0 equivalent) and o-xylene (1.2 equivalents) in anhydrous DCM is prepared and placed in the dropping funnel. This solution is added dropwise to the cooled AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is carefully poured onto crushed ice with stirring. Concentrated hydrochloric acid is added to hydrolyze the aluminum chloride complex.

-

Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with portions of DCM.

-

Washing and Drying: The combined organic layers are washed sequentially with a 5% sodium bicarbonate solution, water, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Caption: Chemical structure and IUPAC name of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Dimethylbenzophenone

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethylbenzophenone, a key organic compound with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.78 - 7.72 | m | 2H | Aromatic H (ortho to C=O on unsubstituted ring) |

| 7.61 - 7.55 | m | 1H | Aromatic H (para to C=O on unsubstituted ring) |

| 7.50 - 7.44 | m | 2H | Aromatic H (meta to C=O on unsubstituted ring) |

| 7.33 | d, J=7.8 Hz | 1H | Aromatic H (ortho to C=O on substituted ring) |

| 7.28 | s | 1H | Aromatic H (ortho to C=O and between methyl groups) |

| 7.19 | d, J=7.8 Hz | 1H | Aromatic H (meta to C=O on substituted ring) |

| 2.35 | s | 3H | Methyl H (para to C=O) |

| 2.32 | s | 3H | Methyl H (meta to C=O) |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Assignment |

| 196.5 | C=O |

| 142.3 | Aromatic C |

| 137.9 | Aromatic C |

| 137.1 | Aromatic C |

| 132.9 | Aromatic CH |

| 130.6 | Aromatic CH |

| 129.8 | Aromatic CH |

| 128.2 | Aromatic CH |

| 127.3 | Aromatic CH |

| 20.0 | Methyl C |

| 19.5 | Methyl C |

| Solvent: CDCl₃ |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | Aromatic C-H stretch |

| 2920 | Weak | Aliphatic C-H stretch |

| 1650 | Strong | C=O (carbonyl) stretch |

| 1605 | Medium | Aromatic C=C stretch |

| 1440 | Medium | C-H bend (methyl) |

| 1280 | Strong | C-C stretch |

| Sample Preparation: KBr disc or nujol mull[1] |

Table 4: UV-Vis Spectroscopic Data of this compound

| λmax (nm) | Solvent |

| 254 | Ethanol |

| 340 | Ethanol |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[2] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The solution is then filtered into an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a nujol mull can be prepared by grinding the sample with a few drops of nujol and placing the resulting paste between two salt plates.[3]

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared using a UV-grade solvent, such as ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0). A blank cuvette containing only the solvent is used as a reference.

-

Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-800 nm. The wavelengths of maximum absorbance (λmax) are then identified.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Photochemical Properties of 3,4-Dimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzophenone is an aromatic ketone that belongs to the benzophenone family of compounds.[1] These compounds are of significant interest in photochemistry and are widely utilized as UV filters and photoinitiators in various industrial applications.[1] The addition of two methyl groups to one of the phenyl rings at the 3 and 4 positions modifies its electronic and steric properties, which in turn influences its photochemical behavior. This guide provides a comprehensive overview of the known physical properties of this compound and its expected photochemical characteristics based on the extensive research conducted on benzophenone and its derivatives.

Physicochemical and Spectroscopic Properties

While detailed photophysical data is scarce, the fundamental physicochemical and spectroscopic information for this compound has been characterized. This data is crucial for its handling, dissolution in appropriate solvents for photochemical studies, and for its identification.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [2] |

| CAS Number | 2571-39-3 | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 335 °C | [3] |

| Solubility | Soluble in methanol and other organic solvents like ethanol and acetone.[1][3] | |

| UV-Vis Spectrum | UV spectral data is available in spectral databases.[4] | |

| IR Spectrum | IR spectral data is available, confirming the presence of the carbonyl group.[5] | |

| Mass Spectrum | Mass spectral data is available for structural confirmation.[6] |

Core Photochemical Principles

The photochemistry of benzophenones is dominated by the electronic transitions of the carbonyl group. Upon absorption of UV radiation, this compound is expected to undergo a series of photophysical processes, as illustrated by the Jablonski diagram below.

Upon absorption of UV light (~350 nm), benzophenone is promoted to an excited singlet state (S₁), which then efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet state is a diradical and a powerful hydrogen abstractor, which is the basis for many of its photochemical reactions.

Photoreduction of this compound

One of the most characteristic reactions of benzophenones is their photoreduction in the presence of a hydrogen donor, such as an alcohol, to form a benzopinacol. The accepted mechanism for this reaction is a free-radical process initiated by the triplet-excited benzophenone.

Experimental Protocols

While a protocol specifically for this compound is not detailed in the searched literature, a general procedure for the photoreduction of benzophenone can be readily adapted.

Objective: To synthesize 3,4,3',4'-tetramethylbenzopinacol via the photoreduction of this compound.

Materials:

-

This compound

-

Isopropyl alcohol (or ethanol)

-

Glacial acetic acid (a single drop)

-

Test tube or photoreactor vessel

-

UV lamp or direct sunlight

-

Vacuum filtration apparatus

-

Ice bath

Procedure:

-

Dissolve approximately 2 grams of this compound in 5-10 mL of isopropyl alcohol in a test tube, with gentle warming if necessary.

-

Once dissolved, fill the test tube to near the top with more isopropyl alcohol to minimize the presence of oxygen, which can quench the triplet state.

-

Add one drop of glacial acetic acid to prevent the basic cleavage of the product.

-

Seal the test tube and expose it to a UV source, such as a mercury vapor lamp or direct sunlight.

-

The reaction progress can be monitored by the formation of white crystals of the benzopinacol product. This may take several hours to days depending on the light source.

-

Once a significant amount of precipitate has formed, cool the mixture in an ice bath to maximize crystallization.

-

Collect the product by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and allow it to air dry.

-

The product can be characterized by melting point determination, IR, and NMR spectroscopy.

Applications in Research and Development

As a photoinitiator, this compound can be used to initiate polymerization reactions upon UV irradiation.[1] Its ability to absorb UV light also makes it a candidate for use as a UV filter to protect materials from photodegradation.[1] In drug development, the benzophenone scaffold is present in some pharmaceuticals, and understanding the photochemical properties of its derivatives is crucial for assessing the photostability and potential phototoxicity of new drug candidates.

Conclusion

This compound is a member of the well-studied benzophenone family of aromatic ketones. While specific quantitative data on its photochemical properties are not widely published, its behavior can be inferred from the parent compound. It is expected to possess a reactive triplet state upon UV excitation, making it a useful photoinitiator and a subject of interest for fundamental photochemical research. The experimental protocols for studying its photoreactions are well-established and can be readily applied to further elucidate its specific photochemical characteristics. For researchers and professionals in drug development, a thorough understanding of these properties is essential for leveraging its potential applications and mitigating any associated photobiological effects.

References

- 1. CAS 2571-39-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 98 2571-39-3 [sigmaaldrich.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 3,4-Dimethylbenzophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3,4-Dimethylbenzophenone

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 335 °C | [2] |

| CAS Number | 2571-39-3 | [1] |

Solubility Profile

Based on its molecular structure, which features a polar ketone group and two nonpolar aromatic rings, this compound is classified as a relatively nonpolar compound. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.

Given the scarcity of specific quantitative data in the literature, the following table provides an expected qualitative solubility profile for this compound in a range of common organic solvents. These estimations are derived from its chemical structure and general solubility principles.[3]

Table of Qualitative Solubility Data:

| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Likely Soluble |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Likely Soluble |

| Diethyl Ether | Ether | Slightly Polar | Soluble |

| Chloroform | Halogenated Hydrocarbon | Slightly Polar | Soluble |

| Ethyl Acetate | Ester | Moderately Polar | Soluble |

| Acetone | Ketone | Polar Aprotic | Soluble[2] |

| Ethanol | Alcohol | Polar Protic | Soluble[2] |

| Methanol | Alcohol | Polar Protic | Soluble |

| Water | Protic | Very Polar | Insoluble |

Note: "Likely Soluble/Insoluble" and "Soluble" are predictions based on chemical principles and qualitative statements found in chemical supplier information.[2] For precise quantitative solubility, experimental determination is necessary.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental methodology should be followed. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Thermostatically controlled vials or flasks with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation ensures uniform mixing and facilitates the dissolution process.

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant experimental temperature for at least 24 hours. This allows the undissolved solid to settle, leaving a clear saturated supernatant. Centrifugation at the same temperature can be used to expedite this separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid introducing any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

-

Quantification: Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor. The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.

It is recommended to perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

References

The Mechanism of 3,4-Dimethylbenzophenone as a Type II Photoinitiator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of 3,4-dimethylbenzophenone as a Type II photoinitiator. It details the fundamental photophysical and photochemical processes involved in the generation of free radicals for the initiation of polymerization. This document includes a summary of key quantitative data, detailed experimental protocols for relevant analytical techniques, and visualizations of the core mechanisms and workflows to support researchers in the fields of polymer chemistry, materials science, and drug delivery.

Introduction

This compound is an aromatic ketone that functions as a classical Type II photoinitiator. Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation, Type II photoinitiators require the presence of a co-initiator or synergist, typically a hydrogen donor, to generate initiating radicals. The benzophenone scaffold is widely utilized in photopolymerization due to its high efficiency in intersystem crossing to the triplet state and its ability to abstract hydrogen atoms from a suitable donor. The methyl substituents on the phenyl ring can influence the photophysical properties and reactivity of the molecule. This guide will delve into the specific mechanistic steps of this compound in initiating polymerization, supported by experimental data and protocols.

Core Mechanism of Photoinitiation

The photoinitiation process mediated by this compound in the presence of a hydrogen donor, such as a tertiary amine (e.g., triethanolamine), can be broken down into several key steps:

-

Photoexcitation: Upon absorption of ultraviolet (UV) radiation, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state is very short-lived and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This is a crucial step as the triplet state has a diradical nature and a longer lifetime, allowing for bimolecular reactions.

-

Hydrogen Abstraction: The triplet state of this compound is a potent hydrogen abstractor. It collides with a hydrogen donor molecule (e.g., an amine), leading to the abstraction of a hydrogen atom. This results in the formation of a ketyl radical from the benzophenone and an aminoalkyl radical from the amine.

-

Initiation of Polymerization: The aminoalkyl radical is the primary initiating species that attacks a monomer (e.g., an acrylate), thereby starting the polymerization chain reaction. The ketyl radical is less reactive towards monomer double bonds and typically undergoes dimerization or other termination reactions.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical values for benzophenone and its derivatives, which can serve as a reasonable estimate.

| Parameter | Benzophenone (unsubstituted) | Alkyl-substituted Benzophenones (Estimated) | Method of Determination |

| UV Absorption Maximum (λmax) | ~252 nm and ~340 nm in non-polar solvents | ~255-265 nm and ~345-355 nm | UV-Vis Spectroscopy |

| Molar Extinction Coefficient (ε) at λmax | ~18,000 M⁻¹cm⁻¹ (at ~252 nm) | ~15,000 - 20,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Triplet Quantum Yield (ΦT) | ~0.9 - 1.0 | ~0.9 - 1.0 | Laser Flash Photolysis |

| Triplet State Lifetime (τT) | ~1 - 10 µs (in solution) | ~1 - 15 µs (in solution) | Laser Flash Photolysis |

| Rate Constant for Hydrogen Abstraction (kH) from Triethanolamine | ~1 x 10⁹ M⁻¹s⁻¹ | ~0.5 - 2 x 10⁹ M⁻¹s⁻¹ | Laser Flash Photolysis |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

o-Xylene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Round-bottom flask, three-necked

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 eq.) and dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of benzoyl chloride (1.0 eq.) in dichloromethane dropwise to the stirred suspension.

-

After the addition is complete, add o-xylene (1.2 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Photopolymerization Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol outlines the use of Photo-DSC to study the photopolymerization kinetics of an acrylate monomer initiated by the this compound/amine system.

Materials and Equipment:

-

This compound

-

Triethanolamine (co-initiator)

-

Acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA)

-

Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV light source

-

Aluminum DSC pans (open)

-

Micropipette

Procedure:

-

Prepare a photopolymerizable formulation by mixing the acrylate monomer with this compound (e.g., 1 wt%) and triethanolamine (e.g., 2 wt%) until a homogeneous solution is obtained. Protect the formulation from ambient light.

-

Using a micropipette, accurately weigh approximately 1-2 mg of the formulation into an open aluminum DSC pan.

-

Place the sample pan in the Photo-DSC cell. An empty open aluminum pan is used as a reference.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to eliminate oxygen inhibition.

-

Allow the sample to equilibrate at the desired isothermal temperature (e.g., 25 °C).

-

Record a baseline for a few minutes.

-

Expose the sample to UV light of a specific intensity and wavelength range for a defined period. The heat flow due to the exothermic polymerization reaction is recorded as a function of time.

-

After the initial UV exposure, perform a second UV exposure on the same, now cured, sample to obtain a baseline that accounts for the heat absorbed by the sample and the instrument's response to the UV light.

-

Subtract the baseline from the initial exotherm to obtain the net heat of polymerization.

-

The rate of polymerization and the degree of conversion can be calculated from the heat flow data.

Transient Absorption Spectroscopy (Laser Flash Photolysis)

This protocol describes the use of laser flash photolysis to study the transient species (triplet state and ketyl radical) of this compound.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile or benzene)

-

Hydrogen donor (e.g., triethanolamine)

-

Nanosecond laser flash photolysis system (e.g., Nd:YAG laser with a 355 nm output)

-

Xenon flash lamp (probe beam)

-

Monochromator

-

Photomultiplier tube (PMT) or CCD detector

-

Digital oscilloscope

-

Quartz cuvette (1 cm path length)

-

Nitrogen or argon gas for deoxygenation

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent (absorbance at 355 nm should be between 0.1 and 0.3).

-

Transfer the solution to a quartz cuvette and deoxygenate by bubbling with nitrogen or argon for at least 20 minutes to remove dissolved oxygen, which can quench the triplet state.

-

Place the cuvette in the sample holder of the laser flash photolysis system.

-

Excite the sample with a short laser pulse (e.g., 5-10 ns) at 355 nm.

-

Monitor the change in absorbance of the sample at different wavelengths over time using the probe beam. This allows for the detection of transient species.

-

To study hydrogen abstraction, add a known concentration of the hydrogen donor to the solution and repeat the experiment. The decay rate of the triplet state will increase, and the formation of the ketyl radical can be observed.

-

The triplet lifetime and the rate constant for hydrogen abstraction can be determined by analyzing the kinetic traces at specific wavelengths.

Visualizations

Signaling Pathway of Photoinitiation

Caption: Mechanism of radical generation by this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Experimental Analysis

Caption: Logical flow of experimental analysis for the photoinitiator.

Conclusion

This compound serves as an effective Type II photoinitiator, operating through a well-defined mechanism of photoexcitation, intersystem crossing, and hydrogen abstraction from a suitable co-initiator. This guide has provided a detailed technical overview of this process, including estimated quantitative data, comprehensive experimental protocols for synthesis and analysis, and clear visualizations of the underlying mechanisms and workflows. The information presented herein is intended to be a valuable resource for researchers and professionals working in the development of photopolymerizable systems for a wide range of applications. Further research to precisely quantify the photophysical parameters of this compound will enhance the predictive modeling and optimization of curing processes utilizing this photoinitiator.

The Quantum Yield of 3,4-Dimethylbenzophenone in Photopolymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,4-Dimethylbenzophenone in Photopolymerization

This compound is an aromatic ketone belonging to the benzophenone family of compounds.[1][2][3][4] Like other benzophenone derivatives, it functions as a Type II photoinitiator.[5] This means that upon absorption of ultraviolet (UV) light, it gets excited to a triplet state and requires a co-initiator, typically a hydrogen donor like a tertiary amine, to generate the free radicals that initiate polymerization.[5] The efficiency of this process is a critical factor in applications ranging from dental resins and coatings to 3D printing and the synthesis of novel biomaterials.

The quantum yield (Φ) is a key parameter for quantifying the efficiency of a photochemical process. In the context of photopolymerization, the quantum yield of polymerization (Φp) represents the number of monomer molecules polymerized per photon absorbed by the photoinitiator. A higher quantum yield signifies a more efficient photoinitiator.

Photophysical Properties of Benzophenone Derivatives

The photopolymerization efficiency of a benzophenone derivative is intrinsically linked to its photophysical properties. Key parameters include the molar extinction coefficient (ε), the quantum yield of intersystem crossing (Φ_ISC), and the triplet state quantum yield (Φ_T). While specific data for this compound is sparse, the following table provides a comparative summary of the photophysical properties of unsubstituted benzophenone and some of its derivatives to offer insights into expected trends.

| Photoinitiator | Substituent(s) | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Triplet Quantum Yield (Φ_T) | Solvent |

| Benzophenone | None | ~250, ~340 | - | ~1 | Benzene |

| 4-Methylbenzophenone | 4-CH₃ | - | - | - | - |

| 4,4'-Dimethoxybenzophenone | 4,4'-(OCH₃)₂ | - | - | - | - |

| 4-Hydroxybenzophenone | 4-OH | - | - | - | - |

Note: Specific values for ε and Φ_T for substituted benzophenones can vary significantly with the solvent and experimental conditions. The data for this compound is not available in the reviewed literature.

Mechanism of Photopolymerization Initiated by this compound

The photopolymerization process initiated by this compound, a Type II photoinitiator, in the presence of a hydrogen donor (e.g., a tertiary amine, R₃N), can be described by the following signaling pathway:

Description of the Pathway:

-

Photoexcitation: this compound (PI) absorbs UV radiation, promoting an electron to a higher energy level, forming an excited singlet state (PI_S1).

-

Intersystem Crossing (ISC): The short-lived singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (PI_T1).

-

Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine), resulting in the formation of a ketyl radical and an amine radical.

-

Initiation and Propagation: The highly reactive amine radical initiates the polymerization by attacking a monomer molecule, starting the growth of the polymer chain. The ketyl radical is generally less reactive and may participate in termination reactions.

Experimental Determination of Photopolymerization Quantum Yield

Determining the quantum yield of photopolymerization (Φp) is crucial for evaluating the efficiency of a photoinitiator system. A common and effective method is Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.[6] This technique monitors the disappearance of the monomer's characteristic vibrational band (e.g., the C=C double bond) as it is converted into a polymer.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the photopolymerization quantum yield using RT-FTIR spectroscopy.

Detailed Experimental Protocol

1. Materials and Reagents:

-

Monomer (e.g., methyl methacrylate, acrylate oligomer)

-

This compound

-

Co-initiator (e.g., triethylamine, ethyl 4-(dimethylamino)benzoate)

-

(Optional) Solvent (e.g., acetonitrile, toluene)

-

Chemical actinometer (e.g., ferrioxalate solution)

-

FTIR spectrometer with a real-time monitoring setup

-

UV light source with a specific wavelength and controlled intensity

-

Transparent plates for sample holding (e.g., KBr, BaF₂)

2. Sample Preparation:

-

Prepare a stock solution of this compound and the co-initiator in the chosen monomer or solvent. The concentrations should be precisely known.

-

Place a drop of the formulation between two transparent plates separated by a spacer of known thickness to ensure a constant path length.

3. RT-FTIR Measurement:

-

Place the sample holder in the FTIR spectrometer.

-

Record an initial IR spectrum before UV irradiation. Identify the characteristic absorption band of the monomer's reactive group (e.g., C=C stretching vibration for acrylates).

-

Start the UV irradiation of the sample. The light intensity at the sample position should be measured beforehand using a radiometer or determined by chemical actinometry.

-

Simultaneously, start recording IR spectra at regular, short time intervals.

4. Data Analysis:

-

For each spectrum, calculate the area of the characteristic monomer peak.

-

The monomer conversion (C) at a given time (t) can be calculated using the following equation: C(t) = (A₀ - Aₜ) / A₀ where A₀ is the initial peak area and Aₜ is the peak area at time t.

-

Plot the monomer conversion as a function of time. The initial slope of this curve gives the rate of polymerization (Rp) in terms of conversion per unit time. To express Rp in mol L⁻¹ s⁻¹, the initial monomer concentration needs to be considered.

-

Determine the intensity of light absorbed by the photoinitiator (I_abs) at the irradiation wavelength. This can be calculated from the incident light intensity (I₀) and the absorbance of the sample at that wavelength.

-

The quantum yield of polymerization (Φp) can then be calculated using the following equation: Φp = Rp / I_abs

Conclusion

While a precise value for the quantum yield of photopolymerization initiated by this compound remains to be definitively reported, this guide provides the necessary framework for its determination and evaluation. By understanding the underlying photochemical mechanisms and employing standardized experimental protocols such as RT-FTIR spectroscopy, researchers can accurately assess the efficiency of this photoinitiator. The comparative data on other benzophenone derivatives further aids in contextualizing its potential performance. For professionals in drug development and material science, a thorough characterization of the quantum yield is paramount for optimizing formulation, controlling reaction kinetics, and ensuring the desired properties of the final photopolymerized material.

References

- 1. This compound [webbook.nist.gov]

- 2. PubChemLite - this compound (C15H14O) [pubchemlite.lcsb.uni.lu]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

Discovering Novel Applications of 3,4-Dimethylbenzophenone: An In-depth Technical Guide

Abstract: 3,4-Dimethylbenzophenone is a substituted aromatic ketone with established utility as a photoinitiator in polymer chemistry. This technical guide explores its core applications and delves into novel uses, particularly as a key precursor in the synthesis of pharmaceutically active compounds. Detailed experimental protocols for its synthesis, its application in photopolymerization, and its conversion to a vital drug intermediate are provided. Furthermore, this document presents key physicochemical and spectroscopic data, alongside visualizations of reaction mechanisms and experimental workflows, to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₄O, is a solid organic compound belonging to the benzophenone family.[1][2] Like other benzophenones, it is recognized for its ability to absorb UV light, which underpins its primary application as a photoinitiator for free radical polymerization reactions.[1][3] Specifically, it functions as a Type II photoinitiator, which requires a co-initiator or hydrogen donor to generate the radicals necessary for polymerization.[4][5] Beyond its role in polymer science, the strategic placement of the two methyl groups on one of the phenyl rings makes it a versatile building block in organic synthesis.[1] A significant, novel application pathway has been identified in medicinal chemistry, where its derivative, 3,4-diaminobenzophenone, serves as a crucial intermediate in the synthesis of the broad-spectrum anthelmintic drug, mebendazole.[6][7] This guide will provide a detailed examination of these applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in research and industry. The following table summarizes its key properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O | [2][8] |

| Molecular Weight | 210.27 g/mol | [2] |

| CAS Number | 2571-39-3 | [8] |

| Appearance | White to light yellow powder/crystals | [1] |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 335-341 °C | [8] |

| Solubility | Soluble in methanol and other organic solvents; insoluble in water. | [3] |

| UV-Vis λmax | ~340 nm | [1] |

| ¹H NMR | Spectral data available | [2] |

| IR Spectrum | Spectral data available | [2] |

| Mass Spectrum | Spectral data available | [8] |

Core Application: Photoinitiation in Polymer Chemistry

This compound is a well-established Type II photoinitiator, primarily used in UV-curable coatings, inks, and adhesives.[5][9] Its function is to absorb UV energy and initiate a chemical reaction that leads to the polymerization of monomers and oligomers, resulting in a solid, cross-linked polymer network.

Mechanism of Action: Norrish Type II Photoinitiation

As a Type II photoinitiator, this compound requires a co-initiator, typically a tertiary amine, to generate free radicals.[4][5] The process, known as a Norrish Type II reaction, involves the following steps upon UV irradiation:[5][10]

-

Excitation: The benzophenone molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The molecule rapidly transitions from the singlet state to a more stable and longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of the benzophenone abstracts a hydrogen atom from the co-initiator (a hydrogen donor, e.g., a tertiary amine).

-

Radical Formation: This abstraction generates two radicals: a ketyl radical from the benzophenone and a reactive radical from the co-initiator. The latter is primarily responsible for initiating the polymerization chain reaction.

Experimental Protocol: Photopolymerization of an Acrylate Resin

This protocol is a representative example of how this compound can be used to initiate the polymerization of a typical UV-curable acrylate resin.

Materials:

-

This compound

-

Tertiary amine co-initiator (e.g., Ethyl-4-dimethylaminobenzoate, EDB)

-

Acrylate monomer/oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA)

-

UV curing lamp (medium-pressure mercury lamp)

-

Sample holder (e.g., glass slides)

Procedure:

-

Prepare a stock solution of the photoinitiator system by dissolving this compound (e.g., 2% w/w) and EDB (e.g., 3% w/w) in the acrylate resin.

-

Ensure complete dissolution by stirring the mixture in the dark until a homogenous solution is obtained.

-

Apply a thin film of the resin mixture onto a glass slide.

-

Place the sample under the UV curing lamp at a fixed distance.

-

Expose the sample to UV radiation for a predetermined time (e.g., 30-120 seconds).

-

After exposure, test the film for cure by checking for tackiness.

-

The degree of conversion can be quantitatively determined using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by monitoring the decrease in the acrylate double bond absorption peak.

Novel Application in Medicinal Chemistry: A Precursor to Mebendazole

A significant and novel application of this compound lies in its indirect role in pharmaceutical synthesis. Its derivative, 3,4-diaminobenzophenone, is a key intermediate in the production of mebendazole, a broad-spectrum anthelmintic drug used to treat various parasitic worm infections.[6][7]

Synthesis of 3,4-Diaminobenzophenone

The synthesis of 3,4-diaminobenzophenone typically starts from 3-nitro-4-chlorobenzophenone, which can be synthesized from precursors related to this compound. A common route involves the ammonolysis of the chloro group followed by the reduction of the nitro group.[6]

Experimental Protocol: Synthesis of 3,4-Diaminobenzophenone

The following protocol is adapted from patent literature describing the synthesis of 3,4-diaminobenzophenone from 3-nitro-4-aminobenzophenone.[6][11]

Materials:

-

3-Nitro-4-aminobenzophenone

-

Methanol

-

Palladium on carbon catalyst (Pd/C)

-

Autoclave (hydrogenation reactor)

-

Hydrogen gas

Procedure:

-

Charge an autoclave with 3-nitro-4-aminobenzophenone and methanol.

-

Add a catalytic amount of Pd/C to the mixture.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 0.1-0.2 MPa.

-

Heat the mixture to 40-50 °C with stirring.

-

Maintain the temperature and pressure for 3-5 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzophenone.

-

The product can be further purified by recrystallization.

Synthesis of this compound: Friedel-Crafts Acylation

The most common method for synthesizing benzophenone and its derivatives is the Friedel-Crafts acylation.[12] For this compound, this involves the reaction of 1,2-dimethylbenzene (o-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution:

-

Formation of Acylium Ion: The Lewis acid catalyst activates the benzoyl chloride, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of o-xylene attacks the acylium ion. The substitution occurs predominantly at the para position to one of the methyl groups due to steric hindrance at the ortho positions.

-

Deprotonation: A base removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for Friedel-Crafts acylation, adapted for the synthesis of this compound.[12]

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Benzoyl chloride

-

1,2-Dimethylbenzene (o-xylene)

-

Ice, water, and concentrated hydrochloric acid

-

Separatory funnel, round-bottom flask, and standard glassware

Procedure:

-

Set up a dry round-bottom flask with a stirrer and a dropping funnel under an inert atmosphere.

-

Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM and cool the mixture in an ice bath.

-

Prepare a solution of benzoyl chloride (1.0 equivalent) and o-xylene (1.2 equivalents) in anhydrous DCM in the dropping funnel.

-

Add the solution from the dropping funnel dropwise to the AlCl₃ suspension while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl with vigorous stirring.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Future Outlook and Underexplored Areas

While the primary applications of this compound are in photopolymerization and as a synthetic intermediate, several areas warrant further investigation. Its photochemical properties suggest potential in areas such as photosensitization for organic synthesis and photodynamic therapy, although these applications are not yet well-documented for this specific isomer. The benzophenone scaffold is a common feature in many biologically active molecules, suggesting that this compound could serve as a starting point for the development of new pharmaceutical agents beyond mebendazole.[13] Further research into the synthesis of novel heterocyclic compounds from 3,4-diaminobenzophenone could yield new classes of compounds with interesting biological activities.

Conclusion

This compound is a versatile chemical with a well-established role as a photoinitiator and a promising future in medicinal chemistry. This guide has provided a comprehensive overview of its properties, mechanisms of action, and detailed experimental protocols for its synthesis and key applications. The use of its derivative in the synthesis of mebendazole highlights a significant novel application pathway, bridging the gap between polymer chemistry and drug development. Further exploration of this and other substituted benzophenones is likely to uncover additional novel applications in science and industry.

References

- 1. longchangchemical.com [longchangchemical.com]

- 2. This compound | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. nbinno.com [nbinno.com]

- 6. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

- 7. ijirt.org [ijirt.org]

- 8. This compound [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Norrish reaction - Wikipedia [en.wikipedia.org]

- 11. CN106083622A - A kind of preparation method of mebendazole intermediate 3,4 diaminobenzophenone - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of 3,4-Dimethylbenzophenone in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylbenzophenone is an aromatic ketone that serves as a versatile building block and photoinitiator in organic synthesis. This technical guide provides a preliminary investigation into its synthesis, properties, and key applications. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation are presented, alongside a discussion of its role as a photoinitiator. While direct applications in marketed pharmaceuticals are not prevalent, the potential for this scaffold in medicinal chemistry is also explored, drawing parallels with other substituted benzophenones. This document aims to be a foundational resource for chemists and researchers interested in utilizing this compound in their synthetic endeavors.

Introduction

This compound, also known as (3,4-dimethylphenyl)(phenyl)methanone, is a disubstituted aromatic ketone. Its structure, featuring a benzoyl group attached to a 1,2-dimethylbenzene (o-xylene) moiety, makes it a valuable intermediate in various chemical transformations. The presence of the ketone functionality and the substituted aromatic ring provides multiple sites for further chemical modification, rendering it a useful scaffold in the synthesis of more complex molecules. Furthermore, like many benzophenone derivatives, it exhibits photochemical properties that are leveraged in polymer chemistry and other light-induced reactions.[1][2] This guide will detail the primary synthetic route to this compound, its key chemical and physical properties, and its established and potential applications in organic synthesis and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O | [3] |

| Molecular Weight | 210.27 g/mol | [3] |

| CAS Number | 2571-39-3 | [3] |

| Appearance | White to light yellow crystals or powder | [4] |

| Melting Point | 45-47 °C | [4] |

| Boiling Point | 335 °C | [4] |

| Solubility | Soluble in methanol, ethanol, acetone, and other organic solvents; low solubility in water. | [1][4] |

| IUPAC Name | (3,4-dimethylphenyl)phenylmethanone | [3] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of o-xylene with benzoyl chloride.[5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Reaction Scheme

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of similar benzophenone derivatives.[5][6]

Materials:

-

o-Xylene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with continuous stirring.

-

Addition of Reactants: Prepare a solution of benzoyl chloride (1.0 equivalent) and o-xylene (1.2 equivalents) in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Applications in Organic Synthesis

Photoinitiator in Polymerization

Benzophenone and its derivatives are widely used as Type II photoinitiators.[2][7] Upon absorption of UV light, this compound is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state can then abstract a hydrogen atom from a synergist molecule (a co-initiator), such as an amine, to generate free radicals that initiate polymerization.[8][9]

Caption: Photoinitiation mechanism of this compound.

The presence of the electron-donating methyl groups on the phenyl ring can influence the photochemical properties of the molecule, potentially affecting the efficiency of the photoinitiation process.[10]

Intermediate in Medicinal Chemistry

The benzophenone scaffold is a common motif in a variety of biologically active compounds and marketed drugs, exhibiting a broad range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[11][12] While there are no prominent examples of drugs directly synthesized from this compound, its structure presents opportunities for the synthesis of novel pharmaceutical candidates.

The methyl groups can be further functionalized, for instance, through benzylic bromination followed by nucleophilic substitution, to introduce a variety of functional groups. The ketone can be reduced to a secondary alcohol, which can act as a hydrogen bond donor or be used in further transformations. Additionally, the aromatic rings can undergo further electrophilic substitution, although the directing effects of the existing substituents would need to be considered.

For example, the synthesis of 3,4-diamino-benzophenone, an intermediate for the anthelmintic drug mebendazole, highlights the utility of substituted benzophenones in pharmaceutical synthesis.[13] Although this is a different isomer, it demonstrates the principle of using a benzophenone core to construct complex, biologically active molecules.

Conclusion

This compound is a readily accessible aromatic ketone with established applications as a photoinitiator and potential as a versatile intermediate in organic synthesis. The Friedel-Crafts acylation provides a straightforward route for its preparation on a laboratory scale. Its photochemical properties are of significant interest in polymer science, while its structure offers a modifiable scaffold for the development of new compounds in medicinal chemistry. This guide provides a foundational overview to encourage and facilitate the further investigation and application of this compound in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-Dimethoxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN100427461C - Polymerisable benzophenone photoinitiator and its preparing method - Google Patents [patents.google.com]

- 11. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 3,4-Dimethylbenzophenone as a Photoinitiator for UV Curing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) curing is a rapid, solvent-free, and energy-efficient process that utilizes high-intensity UV light to initiate the polymerization of liquid monomers and oligomers into a solid polymer network.[1] This technology has found widespread applications in coatings, adhesives, inks, and advanced manufacturing, including in the medical and pharmaceutical fields for applications such as the fabrication of microneedles and controlled-release drug delivery systems. At the core of this technology is the photoinitiator, a compound that absorbs UV light and generates reactive species to initiate polymerization.

3,4-Dimethylbenzophenone is a Type II photoinitiator belonging to the benzophenone family.[2] Like other benzophenone derivatives, it initiates polymerization through a hydrogen abstraction mechanism upon exposure to UV radiation.[1] This process requires a co-initiator, or synergist, typically a tertiary amine, to generate the free radicals that drive the polymerization of acrylate or methacrylate-based formulations.[1][3] The selection of an appropriate photoinitiator and curing conditions is critical to achieving the desired properties of the final cured material.[3]

These application notes provide a comprehensive guide to utilizing this compound as a photoinitiator for UV curing, detailing its mechanism of action, providing starting formulations, and outlining experimental protocols for performance evaluation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2571-39-3 | [4] |

| Molecular Formula | C₁₅H₁₄O | [4] |

| Molecular Weight | 210.27 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 45-47 °C | [5] |

| Boiling Point | 335 °C | [5] |

| Solubility | Soluble in Methanol | [5] |

Mechanism of Photoinitiation

As a Type II photoinitiator, this compound initiates polymerization via a bimolecular process involving a co-initiator. The general mechanism is as follows:

-